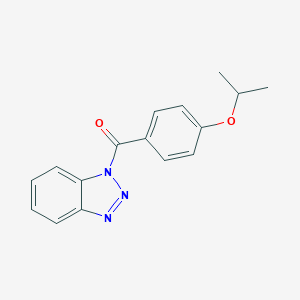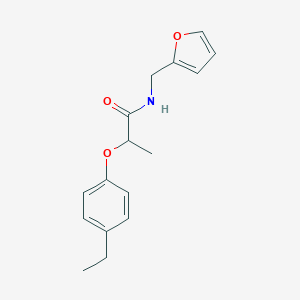
4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl isopropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl isopropyl ether typically involves the reaction of 4-isopropoxybenzoyl chloride with 1H-1,2,3-benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazoles with various functional groups.
科学的研究の応用
1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor in various industrial applications, such as in cooling systems and pipelines.
作用機序
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl isopropyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
- 1-(4-Methoxybenzoyl)-1H-1,2,3-benzotriazole
- 1-(4-Ethoxybenzoyl)-1H-1,2,3-benzotriazole
- 1-(4-Butoxybenzoyl)-1H-1,2,3-benzotriazole
Comparison: 1-(4-Isopropoxybenzoyl)-1H-1,2,3-benzotriazole is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31g/mol |
IUPAC名 |
benzotriazol-1-yl-(4-propan-2-yloxyphenyl)methanone |
InChI |
InChI=1S/C16H15N3O2/c1-11(2)21-13-9-7-12(8-10-13)16(20)19-15-6-4-3-5-14(15)17-18-19/h3-11H,1-2H3 |
InChIキー |
GDQFEHNDGJNMBV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-Ethoxy-3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499004.png)
![5-[(4-Ethoxy-3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499005.png)
![N-cyclohexyl-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B499006.png)

![{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499011.png)
![{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499013.png)
![4-amino-N-[2-({[5-(4-chlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499014.png)

![3-(3,4-dimethoxyphenyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide](/img/structure/B499016.png)
![2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B499022.png)
![[1-(2,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B499023.png)
![[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B499024.png)
![4-amino-N-(2-{[(5-phenylfuran-2-yl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499026.png)

